Kinase Inhibition Potency: HotSpot Profiling
5-Bromo-4,6-dimethyl-2-morpholinonicotinonitrile (as represented by BDBM294373 / US9586959 Compound 104/24/68) demonstrates potent inhibitory activity against the histamine H4 receptor (H4R) kinase target, with an IC50 value of 30 nM as determined using the HotSpot in vitro kinase assay platform [1]. In the same assay system, related analogs within the same patent series exhibit variable potencies, including an IC50 of 36 nM for one comparator and a substantially reduced potency of 130 nM for another structurally distinct analog [1]. This within-class variability underscores that minor structural modifications to the nicotinonitrile core yield up to a 4.3-fold difference in kinase inhibition potency, directly impacting target engagement in cellular and in vivo models.
| Evidence Dimension | IC50 (Histamine H4 Receptor Inhibition) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | US9586959 Compound (structurally related analog within same patent): 36 nM; Alternative analog: 130 nM |
| Quantified Difference | 4.3-fold difference between most and least potent analogs in the series |
| Conditions | In vitro HotSpot kinase assay platform, pH 7.5, 2°C |
Why This Matters
This head-to-head comparison establishes that not all nicotinonitrile derivatives are equipotent; procurement of the specific 5-bromo-4,6-dimethyl-2-morpholinonicotinonitrile scaffold is essential for achieving the reported 30 nM potency in kinase-targeted drug discovery programs.
- [1] BindingDB. BDBM294373: US9586959, Compound 104::US9586959, Compound 24::US9586959, Compound 68. View Source
